molecular formula C18H23FN4O3S B2505673 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946233-04-1

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2505673
CAS No.: 946233-04-1
M. Wt: 394.47
InChI Key: IOLQQIUUNJBPAE-UHFFFAOYSA-N
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Description

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a potent, selective, and cell-permeable ATP-competitive inhibitor of the kinase DYRK1A. This compound has emerged as a critical pharmacological tool for investigating pathways involved in neuronal development and survival. Its primary research value lies in its application in the study of neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome , where DYRK1A dysregulation is implicated in the pathogenic processes, including tau hyperphosphorylation. By selectively inhibiting DYRK1A, this compound facilitates the study of mechanisms underlying cognitive deficits and helps validate DYRK1A as a therapeutic target. Furthermore, research indicates that DYRK1A inhibition can promote beta-cell proliferation , positioning this molecule as a valuable compound in diabetes research for exploring regenerative pathways in pancreatic islets. Its well-characterized mechanism and selectivity profile make it indispensable for dissecting complex DYRK1A-dependent signaling networks in cellular and animal models.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQQIUUNJBPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves multiple steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is often explored for its potential as a pharmacophore in the development of drugs targeting dopamine and serotonin receptors . Its structure allows for the study of receptor-ligand interactions, making it valuable in the design of neuropharmacological agents. Additionally, it can be used in radiolabeling studies for in vivo molecular imaging .

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The fluorophenyl group enhances its binding affinity to these receptors, while the sulfonyl group contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of neurotransmitter pathways, influencing various physiological and neurological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Key Analogs

The target compound differs from its analogs primarily in the substituents on the phenylsulfonyl group and the pyrimidine core. Below is a comparative analysis of three closely related derivatives:

Compound Molecular Formula Molecular Weight Substituent on Phenyl Ring Key Structural Features
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (Target) C18H23FN4O3S 394.5 4-Fluoro Para-fluorine; propoxy at C6
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine C18H23FN4O3S 394.5 2-Fluoro Ortho-fluorine; identical pyrimidine core
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine C19H26N4O4S 406.5 4-Methoxy Electron-donating methoxy group; increased MW
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine C18H22Cl2N4O3S 445.4 2,5-Dichloro Electron-withdrawing Cl; higher lipophilicity
Key Observations:

Substituent Position and Electronic Effects: The para-fluoro substituent in the target compound (electron-withdrawing) may enhance sulfonyl group reactivity compared to the ortho-fluoro analog . The 2,5-dichloro derivative exhibits increased molecular weight and lipophilicity, which could improve membrane permeability but reduce solubility.

Impact on Pharmacokinetics :

  • Methoxy and chloro substituents may influence metabolic stability. For instance, chloro groups are often associated with prolonged half-lives due to resistance to oxidative metabolism.
  • Fluorine atoms, particularly in the para position, are commonly used to modulate bioavailability and target affinity .

Synthetic Accessibility :

  • All analogs are synthesized via similar routes, with sulfonylation of piperazine followed by pyrimidine functionalization . However, steric hindrance from ortho-substituents (e.g., 2-fluoro) may reduce reaction yields compared to para-substituted derivatives.

Comparison with Broader Pyrimidine Derivatives

  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide : This compound features a hydroxymethyl and isopropyl group on the pyrimidine ring, highlighting the versatility of pyrimidine derivatives in drug design.
  • 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone : As a dihydropyrimidine, this analog has a reduced aromatic system, which may affect its planar binding to enzymatic pockets. The sulfanylidene group introduces hydrogen-bonding capabilities distinct from sulfonyl derivatives.

Biological Activity

The compound 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a member of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN3O3SC_{18}H_{22}FN_3O_3S with a molecular weight of approximately 401.45 g/mol. Its structure includes:

  • A piperazine ring , which is common in many pharmaceuticals.
  • A sulfonyl group attached to a fluorinated phenyl moiety, enhancing its reactivity and potential biological interactions.
  • A propoxy group that may influence its lipophilicity and membrane permeability.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing potential applications in therapeutic areas such as analgesia, anti-inflammation, and possibly as an anticancer agent.

  • Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in pain pathways and inflammation. For instance, it may act as a competitive inhibitor for enzymes like tyrosinase, which is crucial in melanin biosynthesis and implicated in hyperpigmentation disorders .
  • Receptor Modulation : The structural features suggest potential interactions with various receptors, including those involved in the central nervous system (CNS) pathways, which could account for its analgesic effects.

Analgesic and Anti-inflammatory Effects

A study evaluating similar piperazine derivatives found that compounds with sulfonamide groups exhibited significant analgesic and anti-inflammatory activities. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Antimelanogenic Activity

In research focused on tyrosinase inhibitors, derivatives of the piperazine structure demonstrated competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid. For example, one derivative showed an IC50 of 0.18 μM compared to 17.76 μM for kojic acid . This suggests that modifications in the piperazine structure can enhance inhibitory potency against tyrosinase.

Comparative Analysis of Related Compounds

Compound NameStructureKey FeaturesBiological Activity
N-(2-chlorophenyl)-4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanamideStructureContains a chlorinated phenyl groupAnticancer properties
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanolStructureAlcohol functional groupPotential CNS activity
6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazineStructureTriazole ring additionResearch compound for various assays

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